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molecular formula C8H7IO3 B185467 3-Iodo-4-methoxybenzoic acid CAS No. 68507-19-7

3-Iodo-4-methoxybenzoic acid

Cat. No. B185467
M. Wt: 278.04 g/mol
InChI Key: HNJSYSWRPCCSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225481B1

Procedure details

To a mechanically stirred suspension of p-anisic acid (59.90 g, 394 mmol) and iodine (100.0 g, 394 mmol) in a mixture of 325 mL glacial acetic acid and 60 g conc H2SO4, heated to 45° C. with a water bath, was added dropwise a solution of 40 g conc HNO3 in 60 mL HOAc at such a rate that the temperature was maintained between 40-50° C. (ca. 90 min). After addition, the mixture was stirred for 30 min at 50° C., then diluted with 400 mL H2O, which produced a pink solid. The material was collected on a Büchner funnel, rinsed with 1 L 10% Na2S2O4 and 1 L H2O, then air dried. Recrystallization from 700 mL pyridine/MeOH (1:1) provided colorless plates. The crystals were collected on a Büchner funnel, rinsed with 500 mL MeOH, then allowed to air dry. After drying under high vacuum overnight, 71.4 g (65.2%) of the desired product was obtained; mp 243-244° C. (lit.10 mp 238° C.); 1H NMR (DMSO-d6) δ 3.91 (s, 3 H), 7.00 (d, 1 H, J=8.7 Hz), 7.95 (dd, 1 H, J=8.7, 1.8 Hz), 8.27 (d, 1 H, J=1.8 Hz), 12.89 (br s, 1 H).
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
325 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
65.2%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[I:12]I.[N+]([O-])(O)=O>C(O)(=O)C.OS(O)(=O)=O.O>[I:12][C:6]1[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=1[O:8][CH3:9])[C:1]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
59.9 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)O
Name
Quantity
100 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
325 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
60 g
Type
solvent
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 40-50° C. (ca. 90 min)
Duration
90 min
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
produced a pink solid
CUSTOM
Type
CUSTOM
Details
The material was collected on a Büchner funnel
WASH
Type
WASH
Details
rinsed with 1 L 10% Na2S2O4 and 1 L H2O
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 700 mL pyridine/MeOH (1:1)
CUSTOM
Type
CUSTOM
Details
provided colorless plates
CUSTOM
Type
CUSTOM
Details
The crystals were collected on a Büchner funnel
WASH
Type
WASH
Details
rinsed with 500 mL MeOH
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 71.4 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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